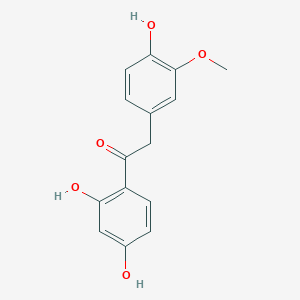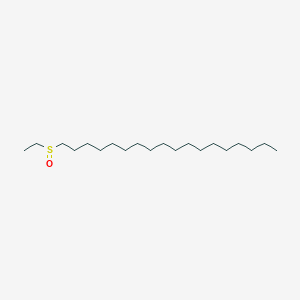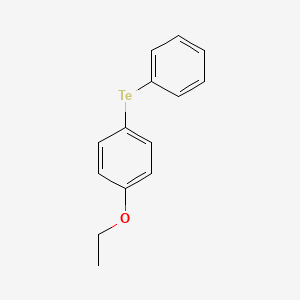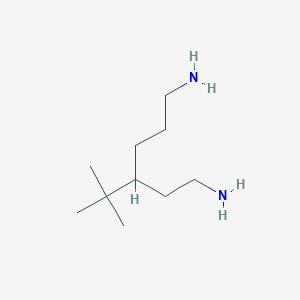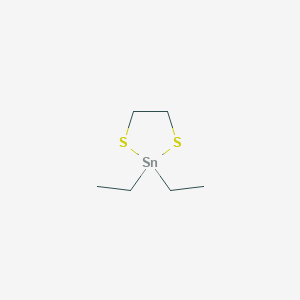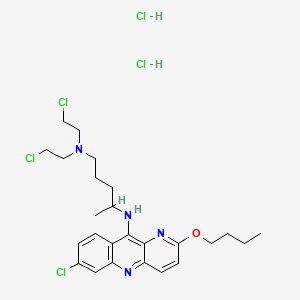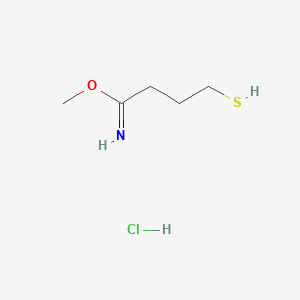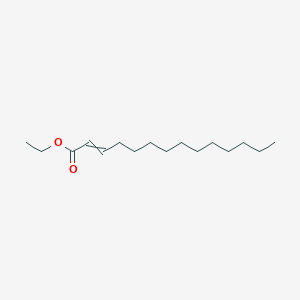
3'-Propoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The introduction of the propoxy and propyl groups is achieved through nucleophilic substitution reactions. The final step involves the formation of the succinanilic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Medicine: Its potential as a contrast agent in imaging techniques such as X-ray and CT scans is being explored.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences the compound’s binding affinity to proteins and other biomolecules. The propoxy and propyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
2’,4’,6’-Triiodophenol: Similar in iodine content but lacks the propoxy and propyl groups.
3’-Propoxy-2’,4’,6’-triiodobenzoic acid: Similar structure but with a benzoic acid backbone instead of succinanilic acid.
N-Propyl-2’,4’,6’-triiodoaniline: Similar in having a propyl group and iodine atoms but lacks the propoxy group.
Uniqueness: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
37938-70-8 |
|---|---|
Molecular Formula |
C16H20I3NO4 |
Molecular Weight |
671.05 g/mol |
IUPAC Name |
4-oxo-4-(2,4,6-triiodo-3-propoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-3-7-20(12(21)5-6-13(22)23)15-10(17)9-11(18)16(14(15)19)24-8-4-2/h9H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
ALBBSSRMMPGXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCCC)I)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


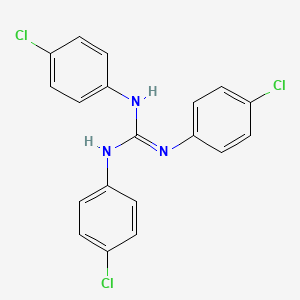
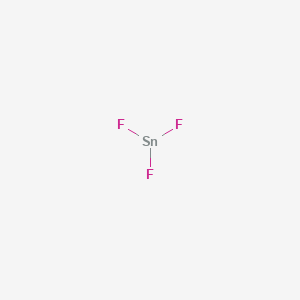
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
